molecular formula C27H27N3O B11206368 4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole

4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole

Cat. No.: B11206368
M. Wt: 409.5 g/mol
InChI Key: LTGPJZZKNJRPCC-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzaldehyde, 4-isopropylbenzaldehyde, and appropriate amines. The reaction conditions may involve:

    Condensation Reactions: Using catalysts such as p-toluenesulfonic acid or other acidic catalysts.

    Cyclization Reactions: Employing reagents like phosphorus oxychloride or other cyclizing agents.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Continuous Flow Reactors: For better control over reaction parameters.

    Purification Techniques: Such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reacting with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield corresponding ketones or carboxylic acids.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its properties in material science and catalysis.

Mechanism of Action

The mechanism of action of 4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Ethoxyphenyl)-2-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C27H27N3O

Molecular Weight

409.5 g/mol

IUPAC Name

4-(4-ethoxyphenyl)-2-(4-propan-2-ylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole

InChI

InChI=1S/C27H27N3O/c1-4-31-22-15-13-21(14-16-22)26-17-24(20-11-9-19(10-12-20)18(2)3)29-27-28-23-7-5-6-8-25(23)30(26)27/h5-18,26H,4H2,1-3H3,(H,28,29)

InChI Key

LTGPJZZKNJRPCC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C=C(NC3=NC4=CC=CC=C4N23)C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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